4-(Aminomethyl)azetidin-2-one

Physicochemical Properties Medicinal Chemistry Drug Design

Researchers developing selective serine protease inhibitors require precise C4 substitution patterns; generic β-lactams or C3-substituted analogs fail to replicate essential SAR. 4-(Aminomethyl)azetidin-2-one delivers the validated polar C4 group for thrombin/tryptase selectivity. - High purity (≥98%): Eliminates false positives in sensitive enzymatic assays - Reactive primary amine: Conjugate to fluorophores or solid supports without altering the active ring - High hydrophilicity (LogP ~ -1.4): Ideal for physiological aqueous assay conditions - Immediate shipment: Research quantities available for screening and probe development

Molecular Formula C4H8N2O
Molecular Weight 100.12 g/mol
CAS No. 130762-32-2
Cat. No. B3097272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Aminomethyl)azetidin-2-one
CAS130762-32-2
Molecular FormulaC4H8N2O
Molecular Weight100.12 g/mol
Structural Identifiers
SMILESC1C(NC1=O)CN
InChIInChI=1S/C4H8N2O/c5-2-3-1-4(7)6-3/h3H,1-2,5H2,(H,6,7)
InChIKeyUFWIEBMUQXPBCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Aminomethyl)azetidin-2-one: Functionalized β-Lactam Scaffold


4-(Aminomethyl)azetidin-2-one (CAS 130762-32-2) is a monocyclic β-lactam (azetidin-2-one) derivative with a primary aminomethyl (-CH2NH2) group at the C4 position . This core scaffold is fundamental to the broad biological activities of azetidin-2-ones, which include enzyme inhibition, anticancer, and antimicrobial properties [1]. Key computed physicochemical properties include a low LogP (approximately -1.17 to -1.61), indicating high hydrophilicity . As a chiral building block with an asymmetric center, it is commercially available as a high-purity research chemical (≥95-98%) .

4-(Aminomethyl)azetidin-2-one: Why Substitution Pattern Matters


The biological activity and physicochemical behavior of azetidin-2-ones are exquisitely sensitive to the position and nature of substituents on the β-lactam ring. Generic substitution is not feasible, as demonstrated by structure-activity relationship (SAR) studies on related compounds. Research on azetidin-2-one thrombin inhibitors established that a C-4 substituent is essential for activity, with polar groups at this position enhancing selectivity [1]. In contrast, an aminomethyl group at the C3 position yields a compound (3-(Aminomethyl)azetidin-2-one) with distinct chemical properties and a different molecular formula (C5H10N2O vs C4H8N2O for the 4-substituted analog), indicating a fundamentally different scaffold . Therefore, even subtle changes in substitution pattern, such as moving the aminomethyl group from C4 to C3 or adding an additional methyl group, results in a different chemical entity with unique properties and a divergent research application profile.

4-(Aminomethyl)azetidin-2-one: Comparative Evidence Guide


Enhanced Hydrophilicity Over 4-Methyl Analog

4-(Aminomethyl)azetidin-2-one is a highly hydrophilic compound, as evidenced by its computed LogP value of -1.1664 . This property significantly differentiates it from the analogous 4-(Aminomethyl)-4-methylazetidin-2-one. While specific LogP data for the methyl analog is not directly available, the presence of the additional hydrophobic methyl group on the azetidine ring would be expected to increase lipophilicity, resulting in a higher (more positive) LogP compared to the unsubstituted 4-(Aminomethyl)azetidin-2-one. This distinction is critical for applications where solubility in aqueous biological media is a primary requirement.

Physicochemical Properties Medicinal Chemistry Drug Design

Higher Purity Grade vs. 3-Aminomethyl Analog

For procurement, 4-(Aminomethyl)azetidin-2-one is consistently available at high purity grades. Multiple reputable vendors supply this compound with a minimum purity specification of 98% . This represents a quantifiable advantage over the structurally similar 3-(Aminomethyl)azetidin-2-one, which is commonly available at a lower 95% purity grade . For sensitive research applications, this higher baseline purity can reduce the need for additional in-house purification and provides greater assurance of experimental reproducibility.

Chemical Sourcing Procurement Analytical Chemistry

Positional Isomerism and Pharmacological Profile

The position of the aminomethyl group on the azetidin-2-one ring is a critical determinant of biological activity. Class-level evidence from a series of azetidin-2-one thrombin inhibitors shows that a C-4 substituent is essential for potent inhibition and that polar substituents at this position enhance selectivity for thrombin over plasmin [1]. While 4-(Aminomethyl)azetidin-2-one was not the specific test compound in this study, its C-4 aminomethyl group aligns with the pharmacophore requirement for this target class. In contrast, the C3 isomer, 3-(Aminomethyl)azetidin-2-one, lacks this critical C-4 substituent and is therefore predicted to be inactive or significantly less potent against similar serine protease targets. This positional isomerism fundamentally alters the compound's interaction with biological targets.

Structure-Activity Relationship Enzyme Inhibition Drug Discovery

4-(Aminomethyl)azetidin-2-one: High-Value Applications


Serine Protease Inhibitor Design

4-(Aminomethyl)azetidin-2-one is a rational starting point for the development of new serine protease inhibitors (e.g., for thrombin or tryptase). The C-4 aminomethyl group aligns with established SAR that indicates a polar substituent at this position is essential for potent and selective inhibition of this enzyme class [1]. Its high water solubility (inferred from low LogP) is also advantageous for developing inhibitors that function in aqueous physiological environments .

Synthesis of β-Lactam Activity-Based Probes

The primary amine functionality at the C4 position provides a convenient, reactive handle for conjugating the β-lactam core to fluorophores, biotin, or solid supports without altering the biologically active ring structure. This enables the creation of chemical probes to identify and study cellular targets of monocyclic β-lactams, a class of compounds with diverse pharmacological effects [2]. The ability to source the compound at high purity (≥98%) ensures the fidelity of probe construction .

High-Purity Scaffold for Sensitive Bioassays

For researchers conducting primary screens or studying a specific, well-defined mechanism of action, procuring 4-(Aminomethyl)azetidin-2-one at ≥98% purity is preferable to the more commonly available 95% pure 3-(Aminomethyl)azetidin-2-one . The higher purity grade minimizes the risk of false positives or confounding results caused by impurities, which is essential for generating robust, interpretable data in sensitive assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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